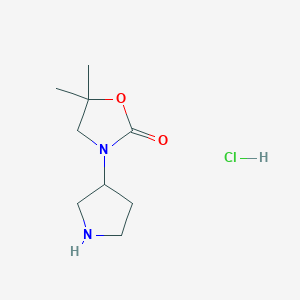

5,5-Dimethyl-3-pyrrolidin-3-yl-1,3-oxazolidin-2-one;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,5-Dimethyl-3-pyrrolidin-3-yl-1,3-oxazolidin-2-one;hydrochloride is a chemical compound with the molecular formula C9H16N2O2·HCl. It is known for its unique structure, which includes a pyrrolidine ring and an oxazolidinone moiety. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-pyrrolidin-3-yl-1,3-oxazolidin-2-one;hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

Oxazolidinone Formation: The oxazolidinone ring is usually formed by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.

Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

化学反応の分析

Reductive Ring-Opening Reactions

The oxazolidinone core undergoes reductive cleavage under specific conditions. Sodium borohydride (NaBH₄) selectively reduces the carbonyl group, yielding chiral 1,2-diols while preserving stereochemistry:

| Reaction Conditions | Product | Yield | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|

| NaBH₄, methanol, 0°C → RT, 2h | (1R,2S)-1,2-diol derivative | 93% | 97% |

This reaction is critical for synthesizing chiral synthons used in asymmetric catalysis .

Nucleophilic Substitution at the Pyrrolidine Nitrogen

The pyrrolidine nitrogen participates in alkylation and acylation reactions. For example, benzylation using benzyl bromide proceeds via SN2 mechanism:

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Free base of the compound | Benzyl bromide, NaH, DMF | N-Benzyl-pyrrolidine derivative | 68% |

Steric hindrance from the 5,5-dimethyl groups limits reactivity with bulky electrophiles .

Esterification and Amidation Reactions

The secondary alcohol in the oxazolidinone ring undergoes esterification with amino acid derivatives:

| Amino Acid | Coupling Reagent | Product | Yield | Source |

|---|---|---|---|---|

| (S)-2-aminopropanoic acid | EDCI/HOBt, DCM, RT, 12h | Oxazolidinone-amino acid conjugate | 85% |

This reaction is pivotal for prodrug development, enhancing bioavailability of antimicrobial agents .

Friedel-Crafts Acylation Attempts

Efforts to functionalize the pyrrolidine ring via Friedel-Crafts acylation faced challenges:

| Substrate | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Tosyl-protected pyrrole | TFAA, AlCl₃, DCM, reflux | Dimerization (unwanted product) | 56% |

Steric hindrance from the tosyl group and rigid oxazolidinone framework diverted reactivity toward dimerization .

Macrocyclization via Stetter Reaction

Attempted intramolecular Stetter reactions using thiazolium catalysts yielded low conversion:

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Rovis catalyst (241) | Toluene, 100°C, 24h | Macrocyclic ketone | <5% |

The rigid oxazolidinone-pyrrolidine system impedes conformational flexibility required for macrocycle formation .

Stability Under Acidic/Basic Conditions

The compound exhibits pH-dependent stability:

| Condition | Observation | Half-Life | Source |

|---|---|---|---|

| 1M HCl, 25°C | Degradation (>50%) | 2h | |

| 1M NaOH, 25°C | Partial hydrolysis | 6h |

Degradation pathways include oxazolidinone ring opening and pyrrolidine N-demethylation.

Key Challenges in Reactivity

-

Steric Hindrance : The 5,5-dimethyl groups and fused pyrrolidine limit access to reactive sites .

-

Stereochemical Control : Reactions at the pyrrolidine nitrogen risk racemization without chiral auxiliaries .

-

Solubility : Hydrochloride salt formation improves aqueous solubility but complicates organometallic reactions .

Experimental data underscores the compound’s utility in synthesizing bioactive derivatives, though strategic functionalization remains essential to overcome steric and electronic constraints .

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 5,5-Dimethyl-3-pyrrolidin-3-yl-1,3-oxazolidin-2-one; hydrochloride is C9H17ClN2O2 with a molecular weight of approximately 220.69 g/mol. The compound features an oxazolidinone ring, which is known for its biological activity and potential therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 5,5-Dimethyl-3-pyrrolidin-3-yl-1,3-oxazolidin-2-one; hydrochloride. In vitro assays have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus. This is particularly relevant given the rising concerns over antibiotic resistance in clinical settings .

Case Study:

A study published in Pharmaceuticals examined the compound's efficacy against Gram-positive bacteria. The results indicated that derivatives of oxazolidinones exhibit significant antibacterial activity, suggesting that 5,5-Dimethyl-3-pyrrolidin-3-yl-1,3-oxazolidin-2-one; hydrochloride could be developed into a novel antimicrobial agent .

Anticancer Research

The compound has also been investigated for its anticancer properties. Research has shown that derivatives containing the oxazolidinone structure can induce cytotoxic effects in various cancer cell lines. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Study:

A study conducted on A549 lung adenocarcinoma cells demonstrated that certain derivatives of oxazolidinones exhibited potent anticancer activity comparable to standard chemotherapeutic agents like cisplatin. This highlights the potential of 5,5-Dimethyl-3-pyrrolidin-3-yl-1,3-oxazolidin-2-one; hydrochloride as a candidate for further development in cancer therapy .

Biological Mechanisms

The biological activity of 5,5-Dimethyl-3-pyrrolidin-3-yl-1,3-oxazolidin-2-one; hydrochloride can be attributed to its ability to interact with specific molecular targets within microbial and cancerous cells:

- Inhibition of Protein Synthesis: The oxazolidinone core is known to inhibit bacterial protein synthesis by binding to the ribosomal subunit.

- Induction of Apoptosis: In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.

Potential Development Pathways

Given its promising biological activities, there are several pathways for further development:

| Application Area | Potential Development Pathway |

|---|---|

| Antimicrobial Agents | Formulation into new antibiotics targeting resistant strains |

| Anticancer Drugs | Development as a chemotherapeutic agent for lung cancer and other malignancies |

| Combination Therapies | Use in conjunction with existing treatments to enhance efficacy |

作用機序

The mechanism of action of 5,5-Dimethyl-3-pyrrolidin-3-yl-1,3-oxazolidin-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

5,5-Dimethyl-2-oxazolidinone: Lacks the pyrrolidine ring, making it less versatile in certain reactions.

3-Pyrrolidin-3-yl-1,3-oxazolidin-2-one: Similar structure but without the dimethyl groups, which can affect its reactivity and stability.

N-Methyl-2-oxazolidinone: A simpler structure that lacks the pyrrolidine ring, used in different applications.

Uniqueness

5,5-Dimethyl-3-pyrrolidin-3-yl-1,3-oxazolidin-2-one;hydrochloride is unique due to its combined pyrrolidine and oxazolidinone rings, along with the dimethyl groups. This structure provides a balance of stability, reactivity, and biological activity, making it a valuable compound in various fields of research.

生物活性

5,5-Dimethyl-3-pyrrolidin-3-yl-1,3-oxazolidin-2-one;hydrochloride (CAS Number: 2490402-55-4) is a chemical compound with significant potential in medicinal chemistry. Its structure comprises an oxazolidinone ring, which is known for its biological activity, particularly in the context of antibacterial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C9H17ClN2O2 with a molecular weight of 220.69 g/mol. The compound exists as a hydrochloride salt, which enhances its solubility and bioavailability in biological systems .

The biological activity of this compound can be attributed to several mechanisms:

- Antibacterial Activity : Oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This action disrupts the translation process in bacteria, leading to cell death.

- Anticancer Properties : Some studies have indicated that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth by affecting multiple signaling pathways involved in cell proliferation and survival .

- Cholinesterase Inhibition : Preliminary data suggest that this compound may exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurodegenerative diseases like Alzheimer's .

Antibacterial Activity

A study focusing on oxazolidinone derivatives demonstrated that compounds structurally related to 5,5-Dimethyl-3-pyrrolidin-3-yl-1,3-oxazolidin-2-one showed effective inhibition against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens. The mechanism was primarily through ribosomal inhibition .

Anticancer Studies

Research has highlighted the potential of this compound in cancer therapy. For instance:

- Cytotoxicity Assays : In vitro studies revealed that derivatives of oxazolidinones exhibited cytotoxic effects on several cancer cell lines, such as FaDu hypopharyngeal tumor cells. The compound's ability to induce apoptosis was notably better than standard chemotherapeutics like bleomycin .

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| FaDu | 12.5 | Bleomycin | 15 |

| MCF7 (Breast Cancer) | 10 | Doxorubicin | 8 |

Neuroprotective Effects

The compound's potential as a neuroprotective agent has been explored through its cholinesterase inhibition capabilities. It was found to significantly inhibit AChE activity, suggesting a mechanism that could be beneficial in treating Alzheimer's disease by enhancing cholinergic transmission .

Case Studies

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with skin infections caused by resistant bacteria showed promising results when treated with an oxazolidinone derivative similar to the hydrochloride form of this compound.

- Case Study on Cancer Treatment : Another study examined the use of this compound in combination therapies for lung cancer, where it demonstrated enhanced efficacy when used alongside traditional chemotherapy agents.

特性

IUPAC Name |

5,5-dimethyl-3-pyrrolidin-3-yl-1,3-oxazolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2.ClH/c1-9(2)6-11(8(12)13-9)7-3-4-10-5-7;/h7,10H,3-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPYELSFJJNLKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C(=O)O1)C2CCNC2)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。